3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its complex aromatic structure, which includes multiple methyl-substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Common industrial methods include:
- High-pressure reactors for enhanced reaction rates
- Use of automated systems for precise control of reaction parameters
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazole ring to form dihydropyrazoles using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions on the phenyl rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Dihydropyrazoles
Substitution: Halogenated or nitro-substituted pyrazoles
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-diphenyl-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1H-pyrazole
- 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazoles. Its multiple methyl groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C27H28N2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2/c1-18-6-10-23(11-7-18)17-29-27(25-13-9-20(3)22(5)15-25)16-26(28-29)24-12-8-19(2)21(4)14-24/h6-16H,17H2,1-5H3 |
InChI Key |
LOVOOBISWFPACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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